molecular formula C12H18NO5P B8401427 Dipropan-2-yl(3-nitrophenyl)phosphonate

Dipropan-2-yl(3-nitrophenyl)phosphonate

Cat. No.: B8401427
M. Wt: 287.25 g/mol
InChI Key: LIQHFAYQDSHBAY-UHFFFAOYSA-N
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Description

Dipropan-2-yl(3-nitrophenyl)phosphonate is an organophosphorus compound characterized by a central phosphorus atom bonded to a 3-nitrophenyl group and two propan-2-yl (isopropyl) ester groups. The phosphonate group (C-P bond) confers structural rigidity and resistance to enzymatic or chemical hydrolysis compared to phosphate esters (C-O-P linkage) .

Properties

Molecular Formula

C12H18NO5P

Molecular Weight

287.25 g/mol

IUPAC Name

1-di(propan-2-yloxy)phosphoryl-3-nitrobenzene

InChI

InChI=1S/C12H18NO5P/c1-9(2)17-19(16,18-10(3)4)12-7-5-6-11(8-12)13(14)15/h5-10H,1-4H3

InChI Key

LIQHFAYQDSHBAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C1=CC=CC(=C1)[N+](=O)[O-])OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Phosphonate Compounds

Structural and Functional Analogues

4-(Diphenylphosphono)-3-methylbut-2-enenitrile [114]
  • Structure: Features a diphenylphosphono group attached to a nitrile-functionalized butene backbone.
  • Reactivity : The phosphonate group directs electrophiles (e.g., BF₃·OEt₂, NCS⁻) to the γ-position relative to itself, while the nitrile group directs to the α-position, enabling regioselective synthesis of halogenated retinals .
  • Comparison : Unlike Dipropan-2-yl(3-nitrophenyl)phosphonate, this compound lacks the nitroaromatic moiety, reducing its electron-withdrawing effects. Its applications focus on retinal analog synthesis rather than flame retardancy or polymer modification.
Polyacrylonitrile (PAN) with Covalently Bound Phosphonate Groups
  • Structure : Phosphonate groups integrated into PAN polymer chains.
  • Function : Improves flame-retardant properties by promoting condensed-phase char formation during thermal degradation. The chemical environment of phosphorus (pentavalent, ester-linked) minimally affects thermal stability .
  • Comparison: this compound’s nitro group could enhance char formation via radical scavenging, but its monomeric structure limits direct polymer integration without further functionalization.
Dimethyl-(3,3-difluoro-2-oxoheptyl)phosphonate
  • Structure : Contains a difluoro-oxoheptyl chain and dimethyl ester groups.
  • Synthesis : Produced via Reformatsky/Claisen condensation and Michaelis-Arbusov reactions, with impurities like fluoro-alkenylphosphonates complicating purification .
  • Comparison : The isopropyl ester groups in this compound may offer steric hindrance, reducing hydrolysis susceptibility compared to dimethyl esters.

Physicochemical Properties

Property This compound 4-(Diphenylphosphono)-3-methylbut-2-enenitrile PAN-Phosphonate Hybrid
Solubility Likely polar aprotic solvents Low in water, soluble in DMF/THF Insoluble in most solvents
Thermal Stability High (C-P bond stability) Moderate (decomposes during electrophilic substitution) High (char formation at >300°C)
Reactivity Nitro group enables electrophilic substitution Regioselective halogenation Condensed-phase degradation

Environmental and Microbial Interactions

Phosphonates are pervasive in microbial metabolisms, with ~5% of bacterial genomes encoding phosphonate biosynthetic genes (e.g., pepM) . While this compound’s nitro group may deter microbial degradation, its environmental persistence could mirror other arylphosphonates, posing ecological risks if unmanaged.

Key Research Findings and Gaps

  • Electron-Withdrawing Effects: The nitro group likely enhances electrophilic substitution rates compared to non-nitrated analogs, but quantitative data are lacking.
  • Thermal Behavior : Predicted stability requires validation via thermogravimetric analysis (TGA).
  • Biosynthesis: No known natural analogs; synthetic routes must be optimized to avoid impurities seen in fluorinated phosphonates .

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